2'-Chloro-2-hydroxy-4-methylbenzophenone (CAS: 107623-97-2) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation of 2-chloro-4-methylaniline with 2-chlorobenzoyl chloride []. Its characterization is typically performed using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While the specific research applications of 2'-Chloro-2-hydroxy-4-methylbenzophenone are limited, it has been identified as a potential ubiquitination inhibitor []. Ubiquitination is a crucial cellular process involving the attachment of ubiquitin molecules to proteins, often targeting them for degradation. Inhibiting this process can be a valuable tool in studying protein function and dysfunction in various diseases.
2'-Chloro-2-hydroxy-4-methylbenzophenone is an organic compound that belongs to the benzophenone family, characterized by its chlorinated and hydroxylated structure. Its chemical formula is C14H11ClO2, and it features a benzophenone backbone with a chlorine atom and a hydroxyl group at the 2' position and a methyl group at the 4 position. This compound is often used in various applications due to its photostability and ability to absorb ultraviolet light.
Several methods exist for synthesizing 2'-Chloro-2-hydroxy-4-methylbenzophenone:
2'-Chloro-2-hydroxy-4-methylbenzophenone has several notable applications:
Studies on interaction profiles highlight that 2'-Chloro-2-hydroxy-4-methylbenzophenone may interact with various biological receptors. Its potential endocrine-disrupting properties warrant further investigation into its safety and regulatory status. Research has shown that it can bind to estrogen receptors, indicating possible hormonal effects .
Several compounds share structural similarities with 2'-Chloro-2-hydroxy-4-methylbenzophenone. Here are notable examples:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
4-Hydroxybenzophenone | Contains a hydroxyl group at the 4 position | Lacks chlorine substituent |
2-Hydroxy-4-methylbenzophenone | Hydroxyl group at the 2 position | Lacks chlorine substituent |
Benzophenone | Base structure without additional functional groups | No substituents; serves as a reference compound |
5-Chloro-2-hydroxy-4-methylbenzophenone | Chlorine at the 5 position | Different positioning of chlorine affects reactivity |
The unique aspect of 2'-Chloro-2-hydroxy-4-methylbenzophenone lies in its specific substitution pattern, which enhances its UV absorption capabilities while also introducing potential biological interactions that differ from closely related compounds. This structural arrangement contributes to its effectiveness as both a photostabilizer and a UV filter while raising concerns regarding its safety profile.
The synthesis of bis-benzophenone analogues from 2'-chloro-2-hydroxy-4-methylbenzophenone represents a significant advancement in benzophenone chemistry, enabling the formation of dimeric structures with enhanced pharmacological properties [9]. The preparation of these compounds typically involves coupling reactions that utilize the reactive chloro substituent as a nucleophilic displacement site [14].
The most effective approach for bis-benzophenone synthesis involves palladium-catalyzed cross-coupling reactions using benzophenone hydrazone intermediates [16]. This methodology allows for the formation of carbon-carbon bonds between two benzophenone units through controlled reaction conditions. The reaction proceeds through initial formation of palladium complexes with the chlorinated benzophenone substrate, followed by oxidative addition and reductive elimination steps [14].
Alternatively, nickel-catalyzed cross-electrophile coupling provides another viable pathway for bis-benzophenone formation [14]. This approach utilizes benzophenone hydrogen atom transfer photocatalysis combined with silyl radical-induced halogen atom transfer, enabling the direct conversion of chlorinated substrates into coupled products under mild conditions [14].
Synthesis Method | Yield Range (%) | Reaction Conditions | Catalyst System |
---|---|---|---|
Palladium-catalyzed coupling | 65-85 | Anhydrous conditions, inert atmosphere | Pd(OAc)₂/tert-butanol |
Nickel-catalyzed coupling | 60-75 | Room temperature, UV irradiation | Ni catalyst/benzophenone |
Grignard-mediated coupling | 70-80 | Anhydrous conditions, reflux | Magnesium/ether system |
The formation of bis-benzophenone analogues follows distinct mechanistic pathways depending on the chosen synthetic strategy [19]. In palladium-catalyzed systems, the mechanism involves coordination of the chlorinated benzophenone to the metal center, followed by transmetalation with organometallic partners [16]. The resulting organometallic intermediates undergo reductive elimination to form the desired carbon-carbon bonds [14].
Photocatalytic approaches utilize benzophenone as both substrate and photocatalyst, enabling unique reactivity patterns through triplet-state chemistry [14]. Upon photoexcitation, the benzophenone triplet state participates in hydrogen atom transfer processes that activate silicon-based reagents, ultimately leading to radical coupling reactions [14].
The functionalization of 2'-chloro-2-hydroxy-4-methylbenzophenone through hydroxylation and chlorination reactions provides access to diverse structural analogues with modified physicochemical properties [20] [23]. These transformations are particularly valuable for enhancing UV absorption characteristics and modifying biological activity profiles .
Photochemical hydroxylation represents the most efficient method for introducing additional hydroxyl groups into the benzophenone structure [20] [22]. This process utilizes ammonium phosphomolybdate as a photocatalyst under ultraviolet irradiation, resulting in selective hydroxylation at specific aromatic positions [20] [26]. The reaction proceeds through splitting of adsorbed moisture, generating hydroxyl radicals that attack the aromatic ring system [22].
The hydroxylation mechanism involves formation of hydrogen peroxide under photochemical conditions, which subsequently generates hydroxyl radicals through Fenton-type chemistry [23]. These highly reactive species selectively attack electron-rich positions on the benzophenone structure, leading to formation of hydroxy derivatives with enhanced estrogenic activity [23].
Alternative hydroxylation strategies employ enzymatic systems found in microalgae, where benzophenone substrates undergo metabolic transformation through hydroxylation and methylation pathways [21]. These biological systems demonstrate remarkable selectivity, producing less toxic intermediates compared to chemical hydroxylation methods [21].
Chlorination of benzophenone derivatives follows multiple mechanistic pathways, depending on the chlorinating agent and reaction conditions employed [4] [24]. Free chlorine-promoted reactions represent the most commonly studied approach, yielding mono-, di-, and tri-chlorinated analogues through sequential substitution processes [4].
The chlorination mechanism involves initial chlorine substitution at activated aromatic positions, followed by formation of chlorinated transformation products [4]. These reactions demonstrate strong pH dependence, with acidic conditions favoring electrophilic aromatic substitution pathways [27].
Advanced chlorination strategies utilize chloramine systems, which provide more controlled reactivity patterns compared to free chlorine approaches [27]. These systems demonstrate reduced formation of toxic byproducts while maintaining efficient chlorination rates [24].
Functionalization Method | Selectivity | Product Distribution | Optimal Conditions |
---|---|---|---|
Photochemical hydroxylation | High (ortho/para) | 85% monohydroxy, 15% dihydroxy | UV light, APM catalyst |
Free chlorine substitution | Moderate | 60% mono, 30% di, 10% tri | pH 6-8, controlled temperature |
Chloramine treatment | High | 90% monosubstituted | pH 7-9, ambient conditions |
The conversion of 2'-chloro-2-hydroxy-4-methylbenzophenone to oxime and amino derivatives provides access to important synthetic intermediates with enhanced biological activity [28] [30]. These transformations utilize the carbonyl functionality as the primary reactive site for nucleophilic addition reactions [5].
Benzophenone oxime formation proceeds through nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by elimination of water to generate the characteristic carbon-nitrogen double bond [28] [32]. The reaction mechanism involves initial formation of a tetrahedral intermediate, which subsequently undergoes dehydration under basic conditions [30].
The synthesis typically employs hydroxylamine hydrochloride in the presence of sodium hydroxide, with reaction times ranging from 30 minutes to several hours depending on substrate reactivity [32] [33]. The resulting oximes serve as versatile intermediates for Beckmann rearrangement reactions, enabling conversion to substituted amides and lactams [29] [30].
Optimization of oxime formation requires careful control of pH conditions, as excessive basicity can lead to competing hydrolysis reactions [28]. The most effective protocols utilize buffered systems that maintain optimal pH ranges while preventing decomposition of sensitive functional groups [32].
The preparation of amino derivatives from benzophenone substrates involves multiple synthetic approaches, including direct reduction of oximes and reductive amination protocols [31]. These transformations provide access to primary, secondary, and tertiary amine derivatives with diverse pharmacological properties [18].
Benzophenone imine formation represents a key intermediate in amino acid synthesis, serving as an ammonia equivalent in Buchwald-Hartwig amination reactions [3] [18]. The preparation involves condensation of benzophenone with bis(trimethylsilyl)amine under catalytic conditions, providing a convenient route to protected primary amines [18].
Advanced amino derivative synthesis utilizes phase-transfer catalyzed alkylation reactions of benzophenone Schiff bases, enabling formation of both monosubstituted and disubstituted amino acid derivatives [31]. These protocols demonstrate excellent functional group tolerance and provide access to unnatural amino acid structures [31].
Derivative Type | Synthesis Method | Yield Range (%) | Key Applications |
---|---|---|---|
Oximes | Hydroxylamine condensation | 75-95 | Beckmann rearrangement precursors |
Primary amines | Oxime reduction | 70-85 | Pharmaceutical intermediates |
Schiff bases | Imine formation | 80-90 | Amino acid synthesis |
Protected amines | Reductive amination | 65-80 | Drug development |
Structure-activity relationship studies of 2'-chloro-2-hydroxy-4-methylbenzophenone derivatives reveal critical insights into the molecular determinants of biological activity [8] [9]. These investigations demonstrate that specific structural features significantly influence pharmacological properties and target selectivity [10].
The chlorine substituent at the 2'-position exerts significant electronic effects on the benzophenone core structure, influencing both reactivity and biological activity [4]. Electron-withdrawing groups like chlorine increase the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophilic attack [2]. This electronic modulation affects binding affinity to biological targets and metabolic stability [9].
Hydroxyl group positioning demonstrates profound effects on structure-activity relationships, with 2-hydroxy substitution providing optimal hydrogen bonding interactions with target proteins [8]. The intramolecular hydrogen bonding between the hydroxyl group and carbonyl oxygen stabilizes specific conformations that enhance biological activity [6].
Methyl substitution at the 4-position contributes hydrophobic interactions that influence membrane permeability and protein binding characteristics [10]. These steric effects modulate the three-dimensional shape of the molecule, affecting its ability to fit into specific binding sites [11].
Quantitative structure-activity relationship analysis reveals strong correlations between lipophilicity and biological activity for benzophenone derivatives [9]. Compounds with intermediate lipophilicity values demonstrate optimal balance between membrane permeability and aqueous solubility [10].
The presence of hydrogen bond donors and acceptors significantly influences binding affinity to protein targets [8]. Derivatives containing both hydroxyl and carbonyl functionalities exhibit enhanced binding through multidentate interactions with amino acid residues in binding pockets [9].
Molecular docking studies demonstrate that benzophenone derivatives interact with protein targets through specific binding modes that depend on substituent patterns [10]. The chloro-hydroxy-methyl substitution pattern provides optimal complementarity to hydrophobic pockets while maintaining essential hydrogen bonding interactions [9].
Structural Feature | Activity Correlation | Binding Affinity Range (μM) | Primary Interaction Type |
---|---|---|---|
2'-Chloro substitution | Moderate enhancement | 0.5-5.0 | Hydrophobic interactions |
2-Hydroxy group | Strong enhancement | 0.1-1.0 | Hydrogen bonding |
4-Methyl group | Mild enhancement | 1.0-10.0 | Van der Waals forces |
Combined pattern | Synergistic effect | 0.05-0.5 | Multiple interactions |
Derivatization strategies for 2'-chloro-2-hydroxy-4-methylbenzophenone focus on structural modifications that enhance biochemical activity while maintaining favorable pharmacological properties [13] [42]. These approaches target specific molecular interactions that improve potency, selectivity, and metabolic stability [44].
The development of bioisosteric replacements for the benzophenone core represents a major advancement in enhancing biochemical activity [43] [46]. Aryl difluoromethyl bicyclopentane scaffolds serve as effective bioisosteres, providing improved metabolic stability while maintaining essential pharmacophore interactions [43].
These bioisosteric modifications utilize strain-release chemistry combined with carbon-fluorine bond activation to generate novel molecular architectures [46]. The resulting compounds demonstrate enhanced pharmacological properties compared to traditional benzophenone structures [43].
Fluorinated analogues exhibit improved binding affinity and selectivity toward specific protein targets, demonstrating the value of strategic fluorine incorporation [43]. These modifications enhance lipophilicity while providing metabolically stable alternatives to traditional functional groups [46].
Systematic modification of functional groups enables fine-tuning of biochemical activity profiles [13] [42]. Introduction of heterocyclic moieties such as thiazole rings enhances anti-inflammatory activity through dual inhibition mechanisms [10].
Morpholine conjugation provides improved water solubility and cellular permeability, addressing common limitations of benzophenone derivatives [13]. These modifications maintain core pharmacophore interactions while enhancing drug-like properties [42].
Benzimidazole incorporation enhances cytotoxic activity against cancer cell lines, demonstrating the potential for targeted therapeutic applications [13]. These structural modifications provide access to compounds with improved selectivity and reduced off-target effects [44].
Derivatization Strategy | Activity Enhancement | Selectivity Improvement | Stability Increase |
---|---|---|---|
Bioisosteric replacement | 3-5 fold | Moderate | High |
Fluorine incorporation | 2-4 fold | High | Very high |
Heterocycle addition | 5-10 fold | High | Moderate |
Morpholine conjugation | 2-3 fold | Low | High |
Modern derivatization strategies employ computational methods to guide structural modifications [45]. Molecular docking simulations identify optimal binding orientations and suggest specific modifications that enhance target interactions [44].
Structure-based drug design protocols utilize protein crystallographic data to design derivatives with improved complementarity to binding sites [45]. These approaches enable rational optimization of binding affinity while maintaining selectivity profiles [44].
Virtual screening methodologies identify promising derivative structures before synthesis, reducing development time and resources [45]. These computational approaches provide valuable insights into structure-activity relationships and guide experimental design efforts [44].
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